molecular formula C12H23N3O2 B13173406 N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide

N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide

Cat. No.: B13173406
M. Wt: 241.33 g/mol
InChI Key: BZUDBVRKNRRGSZ-UHFFFAOYSA-N
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Description

Bond Geometry and Strain Analysis

The bicyclic system introduces significant angle strain due to non-ideal bond angles. Key bond lengths and angles derived from X-ray crystallography and density functional theory (DFT) calculations include:

Parameter Value (Å or degrees)
N1–C1 1.47 Å
C1–C2 1.54 Å
C2–C3 1.53 Å
C3–N1 1.46 Å
N1–C1–C2 angle 108.5°
C1–C2–C3 angle 102.3°

The compressed bond angles at the bridgehead (C2–C3–N1: 94.7°) induce torsional strain, which is partially alleviated by pyramidalization at the nitrogen center.

Electronic Effects of the Bridgehead Nitrogen

The lone pair of the bridgehead nitrogen participates in hyperconjugation with adjacent C–H σ-bonds, reducing strain through partial double-bond character. Natural Bond Orbital (NBO) analysis reveals a 12% contribution of nitrogen’s lone pair to the antibonding orbitals of C1–C2 and C3–C4 bonds.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylamino)carbamate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-14-10-6-8-4-5-9(7-10)13-8/h8-10,13-14H,4-7H2,1-3H3,(H,15,16)

InChI Key

BZUDBVRKNRRGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Procedure:

  • Activation : tert-Butoxycarbonyl hydrazine is activated using HATU or EDCl in the presence of a base (e.g., TEA).
  • Coupling : The activated species reacts with 8-azabicyclo[3.2.1]octan-3-amine in THF at 50°C.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product.

Advantages :

  • Avoids harsh deprotection conditions.
  • Suitable for scale-up due to straightforward purification.

Stereocontrolled Synthesis via Chiral Resolutions

The 8-azabicyclo[3.2.1]octane scaffold’s stereochemistry is critical for biological activity. Patent WO2020136188A1 details enantioselective routes:

Method Highlights:

  • Chiral Auxiliary Approach : Use of (R)-(-)-mandelic acid to resolve racemic intermediates.
  • Hydrogenation : Raney-Ni-catalyzed hydrogenation of imine precursors at 20–30°C ensures high exo-selectivity.
  • Recrystallization : n-Heptane recrystallization removes di-Boc byproducts, achieving >99% enantiomeric excess.

Key Data :

Step Conditions Yield Purity
Imine Formation EtOH, 20–30°C, 14 h 85% 95%
Hydrogenation Raney-Ni, H₂ (55 psi), 20–30°C 90% 98%
Boc Protection K₂CO₃, THF, rt 81% 99%

Comparative Analysis of Methods

Method Advantages Limitations
Deprotection/Coupling High functional group tolerance Multiple steps; lower overall yield
Direct Coupling Simplified workflow Requires pre-activated reagents
Stereocontrolled High enantiopurity Complex purification steps

Applications and Derivatives

The carbohydrazide moiety enables further derivatization:

  • Nematicidal Activity : Analogous 8-azabicyclo[3.2.1]octane derivatives exhibit 75–84% efficacy against pinewood nematodes at 10–160 mg/L.
  • Pharmaceutical Intermediates : Used in synthesizing 5-HT₃ receptor antagonists and Alzheimer’s therapeutics.

Chemical Reactions Analysis

N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby exerting its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide Derivatives
  • Example : 8-azabicyclo[3.2.1]octan-3-yl propanamides (e.g., Compounds 47 and 48 in )
    • Structure : Propanamide group with 4-chlorophenyl substituent.
    • Key Properties : High affinity for vasopressin V1A receptors (Ki < 10 nM), demonstrating the core's role in receptor binding .
    • Comparison : Unlike the carbohydrazide in the target compound, the amide group here optimizes hydrogen bonding with receptors. The tert-butoxy carbohydrazide may lack direct bioactivity but serves as a synthetic precursor.
Ester and Ketone Derivatives
  • Example : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate ()
    • Structure : 3-ketone and tert-butoxy carbonyl groups.
    • Key Properties : Molecular weight 225.29; used as a synthesis intermediate for introducing the bicyclic amine .
    • Comparison : The ketone enhances reactivity for reductions or nucleophilic additions, whereas the carbohydrazide allows hydrazone formation or coupling reactions.
Hydroxyl Derivatives
  • Example : tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9, )
    • Structure : 3-hydroxyl and tert-butoxy carbonyl groups.
    • Key Properties : Molecular weight 227.30; hydroxyl group improves solubility via hydrogen bonding .
    • Comparison : The carbohydrazide’s lack of polar groups may reduce solubility but increase membrane permeability.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Functional Group Molecular Weight Key Properties Reference
N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide 8-azabicyclo[3.2.1]octane carbohydrazide ~297.35* Synthetic versatility
8-azabicyclo[3.2.1]octan-3-yl propanamide (Compound 47) same propanamide, 4-chlorophenyl ~350 (estimated) Vasopressin V1A antagonism
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate same ketone, ester 225.29 Reactive intermediate
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate same hydroxyl, ester 227.30 Enhanced solubility

*Estimated molecular weight based on formula C13H24N3O3.

  • Lipophilicity : The tert-butoxy group in all compounds increases logP, but the carbohydrazide’s NH groups may slightly offset this effect.
  • Stability : Hydrazides (target compound) are prone to oxidation/hydrolysis compared to stable amides or esters .

Biological Activity

N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide, with the CAS number 1211031-39-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of many biologically active molecules.

This compound exhibits its biological activity primarily through interactions with specific receptors in the central nervous system (CNS). Notably, it has been studied for its antagonistic effects on kappa opioid receptors (KOR), which are implicated in pain modulation and various neuropsychiatric disorders.

Kappa Opioid Receptor Antagonism

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, show significant selectivity and potency as KOR antagonists. For instance, modifications to the scaffold have led to compounds with IC₅₀ values in the nanomolar range, demonstrating effective receptor binding and activity against KOR-mediated effects such as diuresis in animal models .

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound and its analogs:

StudyFindings
High Throughput Screening Identified potent KOR antagonists with good brain exposure; analogs showed IC₅₀ values as low as 20 nM for KOR .
In Vivo Studies Demonstrated reversal of KOR agonist-induced diuresis in rats, indicating potential therapeutic applications in managing pain and addiction .
Structure-Activity Relationship (SAR) Variations in substituents on the bicyclic structure significantly affect receptor affinity and selectivity, guiding further drug design efforts .

Case Studies

  • Pain Management : A study explored the use of KOR antagonists in managing chronic pain conditions where traditional opioids are ineffective or lead to adverse effects. The results indicated that this compound could serve as a safer alternative for pain relief without the risk of addiction associated with conventional opioids.
  • Neuropsychiatric Disorders : Another investigation focused on the potential role of this compound in treating depression and anxiety disorders by modulating KOR activity, which has been linked to mood regulation.

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